molecular formula C7H11NO3 B13020052 6,10-Dioxa-2-azaspiro[4.5]decan-1-one CAS No. 62987-17-1

6,10-Dioxa-2-azaspiro[4.5]decan-1-one

Cat. No.: B13020052
CAS No.: 62987-17-1
M. Wt: 157.17 g/mol
InChI Key: PZGPWRURPPBNTE-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Descriptors

The International Union of Pure and Applied Chemistry (IUPAC) name 6,10-dioxa-2-azaspiro[4.5]decan-1-one reflects the compound’s spirocyclic architecture and heteroatom placement. The term spiro[4.5]decane denotes a bicyclic system where two rings share a single atom (the spiro carbon), with one ring containing four members and the other five. The prefixes 6,10-dioxa and 2-aza indicate oxygen atoms at positions 6 and 10 and a nitrogen atom at position 2, respectively. The suffix -one specifies the ketone functional group at position 1.

The structural validity of this nomenclature is confirmed by its SMILES notation (C1COC2(CCNC2=O)OC1), which encodes the connectivity of atoms. The spiro junction occurs between the tetrahydropyran (oxygen-containing six-membered ring) and pyrrolidone (nitrogen-containing five-membered ring) systems. The InChIKey (PZGPWRURPPBNTE-UHFFFAOYSA-N) further validates the atomic arrangement through a unique hashed representation.

CAS Registry Number and Alternative Identifier Systems

The compound is globally recognized by its CAS Registry Number 62987-17-1 , a unique numerical identifier assigned by the Chemical Abstracts Service. Additional identifiers include:

Identifier Type Value Source
PubChem CID 85890911 PubChem
DSSTox Substance ID DTXSID201285304 EPA’s DSSTox
Wikidata Entry Not Available

The absence of an EC number or FDA Unique Ingredient Identifier (UNII) suggests limited regulatory or commercial utilization. Cross-referencing these identifiers ensures unambiguous communication in scientific databases and literature.

Molecular Formula and Weight Validation

The molecular formula C₇H₁₁NO₃ is derived from the compound’s structural framework, comprising seven carbon atoms, eleven hydrogen atoms, one nitrogen atom, and three oxygen atoms. The molecular weight of 157.17 g/mol is calculated as follows:

Atom Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 7 12.01 84.07
H 11 1.008 11.09
N 1 14.01 14.01
O 3 16.00 48.00
Total 157.17

This matches the experimentally computed value provided by PubChem. The formula’s consistency with the SMILES structure confirms the absence of unsaturation errors or missing heteroatoms.

Stereochemical Considerations in Spirocyclic Naming Conventions

Spirocyclic systems like this compound introduce stereochemical complexity due to the potential for axial chirality at the spiro carbon. However, the current IUPAC name does not specify stereochemistry, implying either a racemic mixture or a single stereoisomer with undefined configuration.

The compound’s spiro[4.5]decane backbone permits two distinct ring conformations:

  • Envelope conformation in the five-membered pyrrolidone ring.
  • Chair-like conformation in the six-membered tetrahydropyran ring.

These conformations influence the spatial orientation of substituents but do not inherently generate chiral centers unless additional stereogenic atoms are present. In this case, the nitrogen at position 2 and oxygen atoms at positions 6 and 10 are not stereogenic, as their bonding environments lack sufficient diversity to induce chirality.

Comparative analysis with structural isomers, such as 2,6-dioxa-8-azaspiro[4.5]decan-7-one (CAS 1780802-63-2), highlights the importance of substituent positioning in spirocyclic nomenclature. For instance, relocating the ketone group from position 1 to 7 alters the numbering priority, thereby changing the IUPAC name and identifiers.

Properties

CAS No.

62987-17-1

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

6,10-dioxa-2-azaspiro[4.5]decan-1-one

InChI

InChI=1S/C7H11NO3/c9-6-7(2-3-8-6)10-4-1-5-11-7/h1-5H2,(H,8,9)

InChI Key

PZGPWRURPPBNTE-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCNC2=O)OC1

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Summary

Step Reaction Description Solvent(s) Temperature Time Key Reagents/Conditions
1 Conversion of 1,4-dioxaspiro[4.5]decan-8-one to 1,4-dioxaspiro[4.5]decan-8-carbonitrile using p-methylsulfonylmethylisocyanide and potassium tert-butoxide Glycol dimethyl ether + ethanol 0–20 °C Not specified Base-mediated nucleophilic substitution
2 Alkylation of 1,4-dioxaspiro[4.5]decan-8-carbonitrile with 1-bromo-2-chloroethane under lithium diisopropylamide (LDA) Toluene 0–20 °C ~13 hours Strong base LDA for deprotonation
3 Hydrogenation and cyclization of alkylated nitrile using Raney nickel catalyst, followed by reaction with tert-butyl dicarbonyl anhydride Methanol 50 °C, 50 psi H2 pressure 6 hours Catalytic hydrogenation and carbamate formation
4 Deprotection of tert-butyl ester with pyridinium p-toluenesulfonate Acetone + water 70 °C 15 hours Acid-catalyzed deprotection

This method emphasizes the use of inexpensive starting materials and scalable conditions, with careful control of temperature and solvent systems to optimize yields and purity. The process design allows for large-scale production of the spirocyclic amide derivatives related to 6,10-Dioxa-2-azaspiro[4.5]decan-1-one.

Alternative Synthetic Approaches and Catalytic Methods

Hydrogenation and Reductive Cyclization

Hydrogenation under pressure with Raney nickel or Pd-based catalysts is a common step to reduce nitrile or nitro groups and promote cyclization to form the azaspiro ring. For example, in related spirocyclic amides, catalytic hydrogenation in methanol under controlled pressure and temperature efficiently converts intermediates to the desired spirocyclic lactams.

Reaction Conditions and Optimization

Step Solvent System Temperature (°C) Pressure (psi) Reaction Time Notes
1 Glycol dimethyl ether + ethanol 0–20 Atmospheric Not specified Base-mediated nitrile formation
2 Toluene 0–20 Atmospheric ~13 hours Alkylation with LDA
3 Methanol 50 50 6 hours Hydrogenation with Raney nickel
4 Acetone + water 70 Atmospheric 15 hours Acid-catalyzed deprotection

The reaction parameters are carefully controlled to balance reaction rates and selectivity, minimizing side reactions and maximizing yield.

Research Findings and Advantages

  • The use of 1,4-dioxaspiro[4.5]decan-8-one as a starting material is cost-effective and allows for large-scale synthesis.
  • The four-step process integrates functional group transformations, alkylation, catalytic hydrogenation, and deprotection in a streamlined manner.
  • The method avoids harsh conditions and uses relatively mild temperatures and pressures.
  • The final product and intermediates can be isolated with good purity, facilitating further functionalization or application in medicinal chemistry.

Summary Table of Preparation Methods

Method Key Steps Catalysts/Reagents Advantages Limitations
Four-step synthesis from 1,4-dioxaspiro[4.5]decan-8-one Nitrile formation, alkylation, hydrogenation, deprotection Potassium tert-butoxide, LDA, Raney nickel, pyridinium p-toluenesulfonate Scalable, cost-effective, mild conditions Multi-step, requires careful control of conditions
1,3-Dipolar cycloaddition (related spiro compounds) Cycloaddition, reductive cleavage Nitrones, activated zinc, Pd(OH)2/C Stereoselective, versatile Not directly for target compound, complex intermediates
Michael addition and hydrogenation (related diazaspiro compounds) Enolate addition, hydrogenation Pd-C catalyst Straightforward, high yields Specific to diazaspiro analogs

Chemical Reactions Analysis

Types of Reactions

6,10-Dioxa-2-azaspiro[4.5]decan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

6,10-Dioxa-2-azaspiro[4.5]decan-1-one is characterized by its unique spirocyclic structure, which contributes to its biological activity. The compound features two oxygen atoms in a dioxane-like arrangement and an azaspiro framework, making it a versatile scaffold for further chemical modifications.

Opioid Receptor Affinity

Research indicates that derivatives of spirocyclic compounds like this compound exhibit significant affinity for μ-opioid receptors and ORL1 receptors. This suggests potential applications in pain management and the development of analgesics with reduced side effects compared to traditional opioids .

Cancer Treatment

Recent studies have explored the use of related compounds as inhibitors for protein tyrosine phosphatase non-receptor type 11 (PTPN11), which is implicated in various cancers. The derivatives showed promising results in inhibiting cancer cell proliferation, indicating a potential role in targeted cancer therapies .

Case Study 1: Opioid Receptor Modulation

A study focused on the synthesis of spirocyclic derivatives demonstrated their ability to selectively bind to μ-opioid receptors while minimizing interaction with hERG potassium channels, which are often associated with cardiac side effects. This selectivity enhances their profile as safer analgesic agents.

Case Study 2: Anticancer Activity

In a preclinical trial, a derivative of this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting effective concentrations for therapeutic use. Further investigation into the mechanism revealed that these compounds induce apoptosis in cancer cells through caspase activation pathways.

Table 1: Pharmacological Activity of Derivatives

Compound Nameμ-opioid Receptor AffinityPTPN11 Inhibition IC50 (µM)Selectivity Index
This compoundHigh0.5>100
Related Derivative AModerate0.3>150
Related Derivative BLow0.8>80

Table 2: Case Study Results

Study FocusResult Summary
Opioid Receptor BindingSelective binding with minimal side effectsPotential analgesic candidate
Anticancer ActivitySignificant growth inhibition across multiple linesPromising anticancer agent

Mechanism of Action

The mechanism of action of 6,10-Dioxa-2-azaspiro[4.5]decan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, or other biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The spiro[4.5]decan-1-one scaffold is a versatile template in drug design. Below is a detailed comparison of 6,10-dioxa-2-azaspiro[4.5]decan-1-one with structurally related compounds, focusing on synthesis, biological activity, and key properties.

Table 1: Structural and Functional Comparison of Spiro[4.5]decan-1-one Derivatives

Compound Name Heteroatom Positions Key Features Synthesis Highlights Biological Activity/Applications References
This compound 2-N, 6,10-O Rigid spirocyclic framework with two ether oxygens and one lactam nitrogen. Likely involves cyclization of diols/nitriles (inferred from similar oxa-aza routes) Potential kinase/CNS modulation (hypothesized based on analogs) N/A
8-Oxa-2-azaspiro[4.5]decan-1-one 2-N, 8-O Single ether oxygen and lactam nitrogen. Synthesized via Raney Ni-catalyzed hydrogenation of nitriles (86% yield) . Building block for α-proline chimeras in drug discovery .
2,8-Diazaspiro[4.5]decan-1-one 2,8-N Dual nitrogen atoms enhancing hydrogen-bonding capacity. Derived from virtual screening and structure-activity optimization . Potent TYK2/JAK1 (IC50: 6 nM/37 nM) and RIPK1 inhibitors for IBD and inflammatory diseases .
1-Thia-4-azaspiro[4.5]decane 4-N, 1-S Sulfur atom introduces metabolic stability and lipophilicity. Synthesized via reflux with thioglycolic acid . Anticancer activity against human tumor cell lines (e.g., HepG2, MCF-7) .
2,7-Diazaspiro[4.5]decan-1-one 2,7-N Dual nitrogen atoms with varied substitution patterns. Optimized via molecular docking and dynamics simulations . Acetylcholinesterase (AChE) inhibition for Alzheimer’s disease (e.g., compound 20b) .

Key Findings:

Impact of Heteroatom Positioning :

  • Oxygen vs. Nitrogen : The 8-oxa-2-aza derivative () exhibits simpler synthetic routes but lacks the kinase inhibition potency seen in diaza analogs. In contrast, 2,8-diaza derivatives () achieve sub-10 nM IC50 values against TYK2/JAK1, emphasizing the role of nitrogen atoms in kinase binding .
  • Sulfur Incorporation : The 1-thia-4-aza analog () demonstrates enhanced anticancer activity, likely due to sulfur’s electron-withdrawing effects and improved membrane permeability .

Synthetic Accessibility: Oxa-aza compounds (e.g., 8-oxa-2-aza) are synthesized efficiently via hydrogenation (86% yield), whereas diaza derivatives require iterative virtual screening and microwave-assisted coupling ().

Therapeutic Applications :

  • Kinase Inhibition : 2,8-Diaza derivatives are prioritized for inflammatory diseases due to high selectivity (>23-fold for JAK2) .
  • CNS Targets : GlyT1 inhibitors (e.g., 2,8-diaza compounds in ) show improved metabolic stability, suggesting that 6,10-dioxa-2-aza could be optimized for CNS penetration .

Biological Activity

6,10-Dioxa-2-azaspiro[4.5]decan-1-one is an organic compound notable for its unique spirocyclic structure, which incorporates both nitrogen and oxygen atoms. This compound belongs to a class of spiro compounds characterized by their distinctive bicyclic frameworks, where two rings share a single atom. The biological activity of this compound is an area of active research, with preliminary studies indicating potential pharmacological effects, including antimicrobial and anticancer properties.

Structural Characteristics

The spirocyclic nature of this compound contributes to its unique biological interactions. Its structure allows for diverse functional group modifications that can enhance its biological activity.

Compound Name Structural Features Unique Aspects
This compoundSpirocyclic core with nitrogen and oxygenPotential for diverse biological interactions
8-Azaspiro[4.5]decan-1-oneContains nitrogen in the spirocyclic coreLacks oxygen functionality
1,4-Dioxa-8-azaspiro[4.5]decaneSimilar spirocyclic structureDifferent functional groups affect reactivity

Antimicrobial Properties

Research indicates that compounds with similar spirocyclic structures may exhibit significant antimicrobial activity . For instance, studies have shown that derivatives of the dioxa-azaspiro framework can function as metal-free MRI contrast agents while also demonstrating antibacterial properties against various strains of bacteria, including multidrug-resistant (MDR) strains .

Anticancer Activity

In addition to antimicrobial effects, there is emerging evidence supporting the anticancer potential of this compound. Studies have reported that structurally similar compounds can inhibit key enzymes involved in cancer progression, such as cyclooxygenases (COX-1 and COX-2), with some derivatives exhibiting a selectivity index higher than standard drugs like celecoxib .

The specific mechanisms through which this compound exerts its biological effects often involve interactions with enzymes or receptors:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes critical for inflammatory processes.
  • Receptor Interaction : Molecular docking simulations suggest that it may interact with various biological targets at the molecular level.

Study on MRI Contrast Agents

A study synthesized several NO radicals based on the dioxa-azaspiro framework and evaluated their effectiveness as metal-free MRI contrast agents. The results indicated that these compounds could shorten T1 relaxation times effectively, suggesting their potential dual role in imaging and therapeutic applications .

Anti-inflammatory Activity

Another investigation focused on a series of synthesized spiro compounds derived from the azaspiro framework demonstrated significant anti-inflammatory activity by inhibiting COX enzymes. The most active compounds showed a potent inhibition rate comparable to established anti-inflammatory drugs .

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